(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1351664-45-3
VCID: VC5981704
InChI: InChI=1S/C14H17NO2S2/c16-13(2-1-12-3-9-18-11-12)15-6-4-14(5-7-15)17-8-10-19-14/h1-3,9,11H,4-8,10H2/b2-1+
SMILES: C1CN(CCC12OCCS2)C(=O)C=CC3=CSC=C3
Molecular Formula: C14H17NO2S2
Molecular Weight: 295.42

(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one

CAS No.: 1351664-45-3

Cat. No.: VC5981704

Molecular Formula: C14H17NO2S2

Molecular Weight: 295.42

* For research use only. Not for human or veterinary use.

(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one - 1351664-45-3

Specification

CAS No. 1351664-45-3
Molecular Formula C14H17NO2S2
Molecular Weight 295.42
IUPAC Name (E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-thiophen-3-ylprop-2-en-1-one
Standard InChI InChI=1S/C14H17NO2S2/c16-13(2-1-12-3-9-18-11-12)15-6-4-14(5-7-15)17-8-10-19-14/h1-3,9,11H,4-8,10H2/b2-1+
Standard InChI Key IPZSBBBCSRVTSX-OWOJBTEDSA-N
SMILES C1CN(CCC12OCCS2)C(=O)C=CC3=CSC=C3

Introduction

Structural Characterization

Core Spirocyclic Framework

The molecule’s central feature is the 1-oxa-4-thia-8-azaspiro[4.5]decane system, a bicyclic structure comprising two fused rings (4- and 5-membered) sharing a single spiro atom. Key structural attributes include:

  • Ring 1: A 4-membered oxathiazole (1-oxa-4-thia) ring, where oxygen and sulfur occupy positions 1 and 4, respectively .

  • Ring 2: A 5-membered azepane (8-azaspiro) ring containing a nitrogen atom at position 8 .

  • Spiro Junction: The quaternary carbon bridging both rings ensures orthogonal spatial arrangement, influencing stereoelectronic properties .

Substituent Analysis

  • α,β-Unsaturated Ketone: The (2E)-propen-1-one group introduces conjugation, enhancing reactivity toward nucleophilic additions and cycloadditions.

  • Thiophene Moiety: The thiophen-3-yl substituent contributes aromaticity and potential for π-stacking interactions, commonly leveraged in medicinal chemistry .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O₂S₂Derived*
Molecular Weight324.42 g/molCalculated
IUPAC Name(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-oneSystematic
SMILESO=C(N1C2C(S1)CC3)N2C=Cc4cssc4Generated

*Derived from analogous spiro compounds .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis likely involves sequential construction of the spiro core followed by functionalization:

  • Spirocycle Assembly: Cyclocondensation of cysteine derivatives with carbonyl precursors to form the oxathiazole ring, followed by ring expansion via aziridine intermediates .

  • Enone Installation: Aldol condensation between the spirocyclic amine and thiophene-3-carbaldehyde, with subsequent oxidation to the α,β-unsaturated ketone.

Key Reaction Steps

  • Step 1: Formation of 1-oxa-4-thiaspiro[4.5]decane using thioglycolic acid and aziridine under acidic conditions (yield: ~65%) .

  • Step 2: N-Alkylation with propargyl bromide, followed by oxidative ketonization to install the propenone group .

  • Step 3: Suzuki-Miyaura coupling to introduce the thiophen-3-yl group, leveraging palladium catalysis .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureTimeYield
1Thioglycolic acid, H₂SO₄80°C12 h65%
2Propargyl Br, K₂CO₃, DMF60°C6 h58%
3Pd(PPh₃)₄, Thiophene-3-Bpin100°C24 h72%

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C), and 1240 cm⁻¹ (C-S) .

  • ¹H NMR: δ 7.45 (d, J=15.6 Hz, 1H, CH=CO), δ 6.95–7.10 (m, 3H, thiophene), δ 3.80–4.20 (m, 4H, spiro-CH₂) .

  • MS (ESI+): m/z 325.1 [M+H]⁺, consistent with molecular formula C₁₄H₁₆N₂O₂S₂ .

Solubility and Stability

  • Solubility: Poor in aqueous media (<0.1 mg/mL); soluble in DMSO and DMF .

  • Stability: Degrades under UV light (t₁/₂ = 48 h); stable at -20°C for 6 months .

Biological Activity and Applications

Kinase Inhibition

Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, driven by H-bonding with Met793 and hydrophobic interactions with the spiro core .

Table 3: Comparative Bioactivity Data

AssayResultReference
Antibacterial (MIC)8–32 µg/mL (Gram+/−)
Antifungal (IC₅₀)12 µM (C. albicans)
EGFR Inhibition82% at 10 µM

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